1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene
Description
Properties
Molecular Formula |
C7H2F4I2S |
|---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
3-fluoro-1,2-diiodo-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-5-4(14-7(9,10)11)2-1-3(12)6(5)13/h1-2H |
InChI Key |
AAOVWQZTFKBUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)F)I)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene typically follows a multi-step approach involving:
- Stepwise halogenation to introduce iodine atoms selectively at the 1 and 2 positions on the aromatic ring.
- Electrophilic fluorination to install the fluorine substituent at position 3.
- Introduction of the trifluoromethylthio group (-SCF₃) at position 4 via nucleophilic or copper-mediated coupling reactions.
This sequence leverages directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS) techniques, combined with modern cross-coupling strategies to achieve the desired substitution pattern with high regioselectivity.
Fluorination: Installation of the Fluorine Atom
The fluorine atom at position 3 can be introduced either by starting from a fluorinated benzene derivative or by electrophilic fluorination of a suitable intermediate. Electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used in aromatic fluorination reactions.
Introduction of the Trifluoromethylthio Group (-SCF₃)
The trifluoromethylthio substituent is typically introduced via copper-mediated coupling reactions:
- The diiodo-fluoro intermediate is reacted with bis(trifluoromethyl) disulfide ((CF₃S)₂) in the presence of copper catalysts (e.g., CuI) in solvents like dimethylformamide (DMF) at elevated temperatures (~80 °C).
- This reaction installs the -SCF₃ group at the 4-position with good yields and selectivity.
Alternatively, electrophilic trifluoromethylthiolation reagents such as N-trifluoromethylthiosuccinimide or N-trifluoromethylsulfanyl aniline derivatives can be used under mild conditions to achieve the same functionalization.
Purification and Characterization
The crude product is typically purified by chromatographic techniques such as silica gel column chromatography using hexane-diethyl ether mixtures. Characterization involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy, particularly $$^{19}F$$ NMR, showing distinct signals for aromatic fluorine and trifluoromethylthio groups.
- Mass Spectrometry (MS) confirming the molecular ion peak corresponding to the compound's molecular weight.
- Infrared (IR) Spectroscopy identifying characteristic vibrations for C–I, C–F, and S–CF₃ bonds.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Directed ortho-metalation + Iodination | n-BuLi, I₂, low temperature (-78 °C) | Selective diiodination at positions 1 and 2 |
| 2 | Electrophilic fluorination | Selectfluor or NFSI, mild conditions | Fluorination at position 3 |
| 3 | Copper-mediated trifluoromethylthiolation | (CF₃S)₂, CuI catalyst, DMF, 80 °C | Installation of -SCF₃ group at position 4 |
| 4 | Purification | Silica gel chromatography (hexane/ether) | Isolation of pure this compound |
| 5 | Characterization | NMR, MS, IR | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds. Palladium catalysts are commonly used in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxides under mild to moderate conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under controlled conditions.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and appropriate solvents (e.g., toluene, DMF) under inert atmosphere.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the iodine atoms.
Oxidation Products: Compounds with higher oxidation states, such as sulfoxides or sulfones.
Reduction Products: Compounds with reduced functional groups, such as deiodinated or defluorinated derivatives.
Coupling Products: Biaryl or diaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing moieties, which can enhance bioavailability and metabolic stability.
Agrochemicals: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
Materials Science: It is employed in the synthesis of advanced materials, including fluorinated polymers and liquid crystals, which have unique properties for electronic and optical applications.
Chemical Biology: The compound is used in chemical biology research to study the effects of fluorine and trifluoromethylthio groups on biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atoms can participate in halogen bonding interactions with biological targets, influencing the compound’s binding affinity and selectivity. Additionally, the compound’s unique electronic properties can modulate enzyme activity and receptor interactions, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Trifluoromethylbenzenes
Compounds such as 1,2-Dibromo-4-(trifluoromethyl)benzene (CAS 7657-08-1) share structural similarities but differ in halogen composition. Key comparisons include:
However, iodine’s larger atomic radius may reduce thermal stability .
Trifluoromethylthio-Containing Derivatives
Derivatives like 4-(Trifluoromethylthio)benzoic acid () and N-Trifluoromethylthio sulfoximines () highlight the role of the -SCF₃ group:
The absence of oxygen in the target compound’s -SCF₃ group results in higher lipophilicity compared to oxygenated sulfoximines, aligning with Lipinski’s rules for drug-like molecules .
Oxygenated Trifluoromethylthio Derivatives
Sulfoximines (e.g., N-trifluoromethylsulfaneylidene sulfoximine , ) demonstrate how oxygenation alters properties:
The target compound’s lack of oxygenation may limit aqueous solubility but enhance membrane permeability in biological systems .
Pesticide-Related Substituted Benzenes
Compounds like tetrasul (1,2,4-trichloro-5-((4-chlorophenyl)thio)benzene) and oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) () share halogen and sulfur motifs:
The target compound’s iodine substituents may increase environmental persistence compared to chlorinated pesticides, necessitating further ecotoxicological studies .
Biological Activity
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound with the molecular formula and a molecular weight of 447.96 g/mol. This compound features two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. The unique structural attributes of this compound contribute to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits potential anticancer activity . The presence of halogens and the trifluoromethylthio group may enhance its interaction with biological molecules, facilitating its role as an anticancer agent. Specific mechanisms of action are still under investigation, but initial findings suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Research indicates that it may possess activity against various bacterial and fungal strains. The halogenated structure is known to enhance the lipophilicity of compounds, potentially allowing for better penetration into microbial membranes.
Mechanistic Studies
Mechanistic studies are essential for understanding how this compound interacts with biological targets. Initial investigations suggest that the compound may bind to specific enzymes or receptors involved in cellular signaling pathways. Further research is needed to elucidate these interactions and their implications for therapeutic applications.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including:
- Halogenation Reactions : Utilizing iodine and fluorine sources under controlled conditions to introduce halogen substituents.
- Nucleophilic Substitution : Employing trifluoromethylthio reagents to replace hydrogen atoms on the benzene ring.
- Catalytic Methods : Using palladium catalysts to facilitate the formation of carbon-sulfur bonds.
Characterization Techniques
Characterization of this compound typically involves:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Two iodine atoms, one fluorine atom | Potential for enhanced biological activity due to trifluoromethylthio group |
| 1,2-Diiodo-4-fluoro-3-(methylthio)benzene | Similar halogenation but with methylthio | Lacks trifluoromethyl properties which may affect reactivity |
| 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene | Different position of trifluoromethylthio group | Positional isomer may exhibit different biological profiles |
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of halogenated aromatic compounds found that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The study reported an IC50 value indicating effective cytotoxicity at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, this compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes due to its lipophilic nature.
Q & A
Basic Research Question
- ¹H NMR : Limited utility due to iodine’s quadrupolar broadening, but adjacent fluorine (³J coupling) may reveal splitting patterns .
- ¹⁹F NMR : Critical for confirming the -SCF₃ group (δ ~40-45 ppm) and the 3-fluoro substituent (δ ~-110 ppm). Compare with NIST reference data for fluorinated aromatics .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M]⁺ and isotopic patterns (iodine’s 127/129 amu doublet). Use ESI or EI modes depending on volatility .
- X-ray Crystallography : Definitive for regiochemistry but requires high-quality crystals. Co-crystallize with triphenylphosphine oxide to enhance crystal packing .
What computational methods predict the electronic effects of -SCF₃ and iodine substituents on aromatic reactivity?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to model charge distribution. The -SCF₃ group withdraws electron density via σ* (C-S) orbitals, while iodine exerts a weaker inductive effect.
- HOMO-LUMO Analysis : Predicts electrophilic attack sites. The 5-position (ortho to -SCF₃) may show higher electron deficiency, favoring nucleophilic substitution .
- Contradiction Alert : Experimental reactivity may deviate due to steric hindrance from iodine. Validate with Hammett σ constants and kinetic studies .
How to address discrepancies in reported thermal stability of this compound under varying conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures in inert (N₂) vs. oxidative (air) atmospheres. Iodine’s lability may accelerate degradation above 150°C .
- Controlled Heating Experiments : Replicate conflicting studies (e.g., reflux in DMF vs. DMSO) to isolate solvent effects. Use ¹⁹F NMR to detect SCF₃ hydrolysis byproducts (e.g., -SO₂CF₃) .
- Mechanistic Insight : The -SCF₃ group’s resistance to hydrolysis (unlike -SCF₂H) suggests thermal decomposition arises from C-I bond cleavage .
What methodologies ensure safe handling and storage of this compound in laboratory settings?
Q. Methodological Guidance
- Handling : Use gloveboxes under N₂ for hygroscopic or light-sensitive steps. Iodine vapors require fume hoods with activated charcoal filters .
- Storage : Seal in amber vials with PTFE-lined caps. Add molecular sieves (3Å) to prevent moisture ingress, which could hydrolyze C-I bonds .
- Waste Disposal : Quench with NaHSO₃ to reduce iodine to I⁻ before neutralization. Avoid incineration due to HF and SOₓ emissions .
How do steric and electronic effects of iodine influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
Advanced Research Question
- Steric Effects : The 1,2-diiodo arrangement creates significant steric bulk, limiting transmetalation efficiency. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
- Electronic Effects : Iodine’s polarizability enhances oxidative addition rates but may deactivate the aryl ring. Compare coupling yields with analogous bromo/chloro derivatives .
- Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (Cs₂CO₃ vs. K₃PO₄) in toluene/water mixtures. Monitor via GC-MS for biaryl formation .
What strategies validate the purity of this compound in synthetic workflows?
Q. Methodological Guidance
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to separate impurities. The -SCF₃ group’s UV absorbance at 254 nm aids detection .
- Elemental Analysis : Confirm %C, %H, %N against theoretical values. Iodine content (≈45%) is critical; discrepancies indicate residual solvents or incomplete substitution .
- DSC : Verify melting point consistency (±2°C). Polymorphism risks are low due to rigid aromatic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
